7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
7-benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-10-8-21-12-13(17-15(21)19-18-10)20(2)16(24)22(14(12)23)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSXTVRGSEOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the triazine ring through cyclization reactions. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of guanine derivatives with appropriate aldehydes or ketones.
Cyclization: The triazine ring is introduced via cyclization reactions, often involving reagents such as hydrazine or its derivatives.
Functionalization: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, potentially disrupting DNA or RNA synthesis and function.
Comparison with Similar Compounds
Key Differences :
- Substituents : The analog features piperidin-1-ylmethyl groups at positions 1 and 7, compared to the benzyl group at position 7 in the target compound. It also has three methyl groups (positions 3, 4, 9) versus two methyl groups (positions 3, 9) in the target .
- Saturation : The triazine ring in the analog is fully unsaturated (4H), whereas the target compound has a partially reduced 1,4-dihydrotriazine ring.
Hypothetical Analog: 7-Phenyl-3,9-dimethylpurino[8,7-c][1,2,4]triazine-6,8-dione
Key Differences :
- Aromatic Substituent : Replacing the benzyl group with a phenyl group would reduce steric bulk and alter π-π stacking interactions.
- Metabolic Stability : The absence of a methylene linker (as in benzyl) might decrease susceptibility to oxidative metabolism.
Data Table: Comparative Analysis of Purino-Triazine-Dione Derivatives
Research Findings and Implications
- Substituent Effects : The benzyl group in the target compound may enhance lipophilicity and aromatic interactions compared to the piperidinylmethyl groups in the industrial analog, which could introduce hydrogen-bonding capabilities .
- Metabolic Considerations : The 1,4-dihydrotriazine moiety in the target compound might confer redox sensitivity, whereas the unsaturated analog could exhibit greater stability under oxidative conditions.
- Synthetic Accessibility : The industrial analog’s bis(piperidinylmethyl) groups likely require multi-step functionalization, while the target compound’s benzyl group could simplify synthesis.
Biological Activity
7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 355.41 g/mol. Its structure includes a purine-like core fused with a triazine ring, which is characteristic of compounds that exhibit diverse biological activities.
Biological Activities
Anticancer Activity
Research indicates that derivatives of triazines exhibit significant anticancer properties. Compounds similar to 7-benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine have been shown to induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Studies have demonstrated that triazine derivatives can activate caspases (caspase 3/7, caspase 8, and caspase 9), which are crucial for apoptosis in cancer cells such as MCF-7 and MDA-MB-231 breast cancer cell lines .
- NF-κB Suppression : The inhibition of NF-κB signaling pathways has been noted in similar compounds, leading to decreased cell proliferation and increased apoptosis .
Antimicrobial Activity
Triazine derivatives have also been reported to possess antimicrobial properties. Their ability to inhibit bacterial growth makes them potential candidates for developing new antibiotics.
The biological activity of 7-benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic factors like Bax and decreasing anti-apoptotic factors like Bcl-2.
- Autophagy Activation : Similar compounds have shown the ability to induce autophagy in cancer cells by upregulating autophagy-related proteins such as Beclin-1 and inhibiting mTOR pathways .
- Cell Cycle Arrest : Some studies suggest that triazine derivatives can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
Case Studies
A recent study evaluated the anticancer effects of various triazine derivatives against different cancer cell lines. The results indicated that certain analogs exhibited higher cytotoxicity compared to traditional chemotherapeutics like cisplatin. Specifically:
- Compound 3b showed a significant increase in apoptosis markers and was more effective than cisplatin in MCF-7 and MDA-MB-231 cells .
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of complex heterocycles often involves multi-step reactions. For analogous compounds (e.g., Baloxavir intermediates), refluxing with sodium acetate in glacial acetic acid followed by recrystallization (ethanol) is a common approach to achieve yields >60% . Key parameters to optimize include:
- Catalyst : Use of sodium acetate for acid-catalyzed cyclization.
- Reaction Time : Extended reflux (12–14 hours) to ensure completion.
- Purification : Recrystallization from ethanol to enhance purity.
Example conditions for similar triazine derivatives:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetic acid, NaOAc, 14h reflux | 64% |
| Purification | Ethanol recrystallization | >97% purity |
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Assigns proton (¹H) and carbon (¹³C) environments. For example, distinct δ 2.62 ppm (N-CH₃) and δ 172.1 ppm (C=O) signals confirm functional groups .
- HPLC : Validates purity (>97% via area normalization) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 803 [M⁺] for a related compound) .
Table : Key spectral markers for triazine derivatives:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 4.41 ppm (br s, 2H, axial protons) | Confirms stereochemistry |
| ¹³C NMR | δ 162.2 ppm (C=O) | Validates carbonyl presence |
| HPLC | Retention time consistency | Purity assessment |
Advanced Research Questions
Q. How can computational tools predict physicochemical properties, and how do these compare with experimental data?
- Methodological Answer : Software like Advanced Chemistry Development (ACD/Labs) calculates properties such as solubility and density. For example:
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is essential:
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing axial vs. equatorial protons) .
- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity .
For example, a reported δ 6.28 ppm (C=CH-Ar) in ¹H NMR was validated via HSQC correlations to aromatic carbons in ¹³C NMR .
Q. What are effective approaches to mitigate impurities in large-scale synthesis?
- Methodological Answer : Impurity profiling requires:
- HPLC-MS : Identifies by-products (e.g., Baloxavir Impurity 128, CAS 2762066-96-4 ).
- Process Optimization : Adjust benzyloxy group protection/deprotection steps to reduce side reactions .
Example : Scaling the intermediate (R)-7-(Benzyloxy)-triazine-dione to >100 kg batches necessitates stringent control of reaction stoichiometry and temperature .
Methodological Notes
- Synthesis : Prioritize stepwise purification to isolate intermediates (e.g., column chromatography after cyclization ).
- Data Analysis : Use spectral databases (NIST Chemistry WebBook) to cross-reference peaks .
- Safety : Follow protocols for handling hazardous reagents (e.g., toluene in environmental analysis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
